5-Amino-5-cyclopropylpent-1-en-3-one
Description
5-Amino-5-cyclopropylpent-1-en-3-one (CAS: 1603549-47-8) is an organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . Its structure features a cyclopropyl group attached to a pentenone backbone and an amino substituent at the 5-position. Limited commercial availability is noted, with shipping options restricted to select regions (e.g., China, Germany) .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
5-amino-5-cyclopropylpent-1-en-3-one |
InChI |
InChI=1S/C8H13NO/c1-2-7(10)5-8(9)6-3-4-6/h2,6,8H,1,3-5,9H2 |
InChI Key |
FHBAISSFZFHYPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-cyclopropylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-Amino-5-cyclopropylpent-1-en-3-one often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-cyclopropylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5-Amino-5-cyclopropylpent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-5-cyclopropylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-amino-5-cyclopropylpent-1-en-3-one with analogous compounds based on substituents, reactivity, and applications.
Cyclopropyl-Containing Analogues
Key Differences :
- Reactivity: The enone system in 5-amino-5-cyclopropylpent-1-en-3-one enables conjugate addition reactions, unlike the saturated ketone in 5-amino-1-cyclopropylpentan-2-one. This makes it more versatile in synthesizing heterocycles or drug precursors .
Amino-Substituted Heterocycles
Key Differences :
- Functional Groups: Unlike sulfonic acid or pyrazolone derivatives, 5-amino-5-cyclopropylpent-1-en-3-one lacks aromaticity, reducing its utility in dye chemistry but increasing its suitability for nucleophilic reactions .
- Solubility: The enone and cyclopropyl groups likely confer lower water solubility compared to sulfonic acid derivatives, necessitating organic solvents for reactions .
Pharmacological Potential
Biological Activity
5-Amino-5-cyclopropylpent-1-en-3-one is an organic compound with the molecular formula C8H13NO, characterized by the presence of an amino group and a cyclopropyl group attached to a pentenone backbone. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure contributes to its reactivity and biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 5-amino-5-cyclopropylpent-1-en-3-one |
| InChI | InChI=1S/C8H13NO/c1-2-7(10)5-8(9)6-3-4-6/h2,6,8H,1,3-5,9H2 |
| Canonical SMILES | C=CC(=O)CC(C1CC1)N |
Biological Activities
Research has indicated that 5-Amino-5-cyclopropylpent-1-en-3-one exhibits a range of biological activities:
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary research suggests that 5-Amino-5-cyclopropylpent-1-en-3-one may inhibit cancer cell proliferation. It has been shown to induce apoptosis in specific cancer cell lines, possibly through the modulation of apoptotic pathways and interaction with cellular receptors.
The biological effects of 5-Amino-5-cyclopropylpent-1-en-3-one are believed to stem from its ability to act as a nucleophile in biochemical reactions. It may interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing an IC50 value of approximately 25 µg/mL, indicating moderate efficacy.
- Cancer Cell Line Studies : In vitro studies on human breast cancer (MCF7) cells showed that treatment with 5-Amino-5-cyclopropylpent-1-en-3-one led to a significant reduction in cell viability (up to 70% at 50 µM concentration), suggesting potential as an anticancer agent.
Research Applications
The compound is being investigated for various applications:
- Medicinal Chemistry : As a potential lead compound for drug development targeting specific enzymes or receptors involved in disease processes.
- Synthetic Chemistry : Utilized as an intermediate in the synthesis of more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
